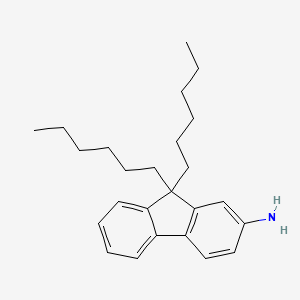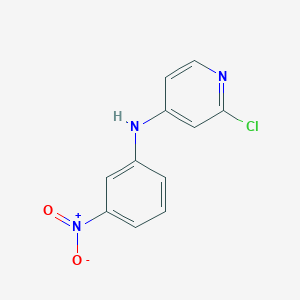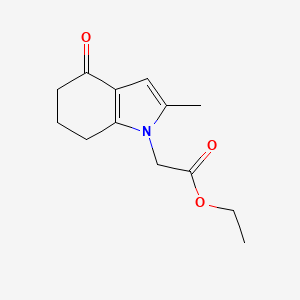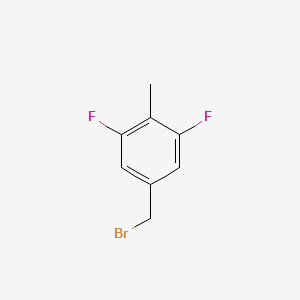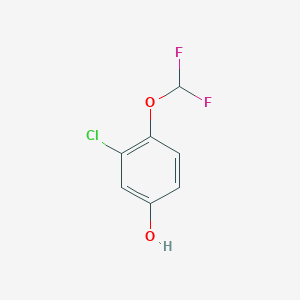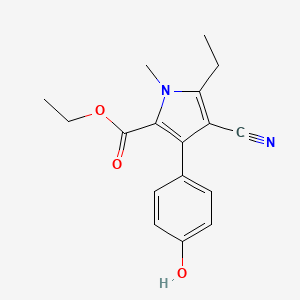![molecular formula C18H21BF2N2O4S B1400543 2,4-difluoro-N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide CAS No. 1083326-77-5](/img/structure/B1400543.png)
2,4-difluoro-N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide
Overview
Description
This compound is an organic intermediate with borate and sulfonamide groups . It has a molecular formula of C18H21BF2N2O5S and a molecular weight of 426.24 .
Synthesis Analysis
The compound can be synthesized through nucleophilic and amidation reactions . More details about the synthesis process can be found in the referenced paper .Molecular Structure Analysis
The structure of the compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Chemical Reactions Analysis
The negative charges are gathered around the O4 and O5 atoms in the sulfonamide group, indicating that this structure is a possible nucleophilic attack site .Physical And Chemical Properties Analysis
The compound has a density of 1.35 and a predicted boiling point of 521.0±60.0 °C . Further physical and chemical properties can be analyzed using DFT to study the molecular electrostatic potential and frontier molecular orbitals .Scientific Research Applications
Organic Synthesis Intermediates
This compound serves as an intermediate in organic synthesis. Its borate and sulfonamide groups make it a versatile reagent for nucleophilic and amidation reactions . It can be used to introduce boronic ester functionalities into other molecules, which are pivotal in various organic transformations.
Drug Development
In the pharmaceutical industry, boronic acid derivatives like this compound are often used as enzyme inhibitors or ligands in drug formulations . They play a crucial role in the development of treatments for diseases such as cancer and microbial infections.
Asymmetric Synthesis
The boronic ester functionality of this compound is utilized in asymmetric synthesis, particularly in the creation of chiral centers. This is essential for producing enantiomerically pure substances, which are important in the synthesis of certain pharmaceuticals .
Suzuki Coupling Reactions
This compound is valuable in Suzuki coupling reactions, a type of cross-coupling reaction that forms carbon-carbon bonds. This is a fundamental reaction in the synthesis of complex organic compounds, including polymers and pharmaceuticals .
Fluorescent Probes
Due to the presence of boronic esters, this compound can be used as a fluorescent probe. It can detect and measure the presence of analytes like hydrogen peroxide, sugars, copper, fluoride ions, and catecholamines in biological systems .
Stimulus-Responsive Drug Carriers
The boronic ester bonds in this compound are advantageous for constructing stimulus-responsive drug carriers. These carriers can respond to changes in the microenvironment, such as pH, glucose levels, and ATP, to control the release of drugs .
Future Directions
Organoboron compounds have a wide range of applications in organic synthesis, pharmacy, and biology . They are used in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions, and as enzyme inhibitors or specific ligand drugs . They can also be used as fluorescent probes to identify various substances . Furthermore, boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers . These areas present potential future directions for the use and study of this compound.
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through a nucleophilic attack . The negative charges are gathered around the O4 and O5 atoms in the sulfonamide group, indicating that this structure is a possible nucleophilic attack site .
Pharmacokinetics
The compound has a molecular weight of 42624 , a density of 1.35 , and a boiling point of 521.0±60.0 °C (Predicted) . These properties may influence its bioavailability and pharmacokinetic behavior.
properties
IUPAC Name |
2,4-difluoro-N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BF2N2O4S/c1-11-15(23-28(24,25)16-7-6-13(20)9-14(16)21)8-12(10-22-11)19-26-17(2,3)18(4,5)27-19/h6-10,23H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOMXVXQWHAJMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C)NS(=O)(=O)C3=C(C=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BF2N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-difluoro-N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



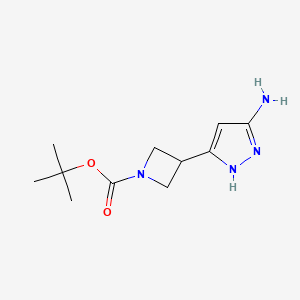
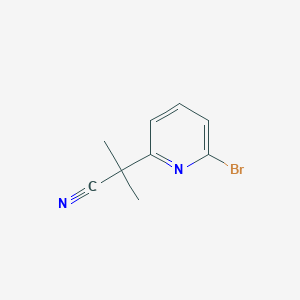
![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-bromo-N,N-dimethyl-](/img/structure/B1400465.png)
![5-Bromo-3-(2-methoxyethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B1400467.png)
![2-Ethoxy-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1400469.png)

